molecular formula C23H24N2O3S B12461297 N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12461297
M. Wt: 408.5 g/mol
InChI Key: KBHQAPRMVQECBW-UHFFFAOYSA-N
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Description

N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where glycinamide reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Aromatic Rings: The final step involves the coupling of 2,3-dimethylphenyl and 4-methylphenyl groups to the glycinamide backbone. This can be achieved through a series of nucleophilic substitution reactions using appropriate halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halides or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved sulfonyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aromatic rings may also facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)glycinamide: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.

    N~2~-(phenylsulfonyl)glycinamide: Lacks the additional aromatic rings, leading to reduced hydrophobic interactions.

Uniqueness

N~2~-(2,3-dimethylphenyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of multiple aromatic rings and a sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O3S/c1-17-12-14-20(15-13-17)24-23(26)16-25(22-11-7-8-18(2)19(22)3)29(27,28)21-9-5-4-6-10-21/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

KBHQAPRMVQECBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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